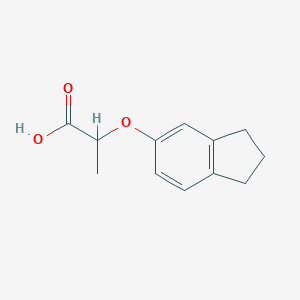

2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid is a chemical compound with the molecular formula C12H14O3 . It has a molecular weight of 206.24 g/mol .

Molecular Structure Analysis

The InChI code for this compound isInChI=1S/C12H14O3/c1-8(12(13)14)15-11-6-5-9-3-2-4-10(9)7-11/h5-8H,2-4H2,1H3,(H,13,14) . This indicates the specific arrangement of atoms in the molecule. The compound also has a Canonical SMILES representation, which is CC(C(=O)O)OC1=CC2=C(CCC2)C=C1 . Physical And Chemical Properties Analysis

This compound has a molecular weight of 206.24 g/mol . It has a topological polar surface area of 46.5 Ų and a complexity of 239 . The compound has one hydrogen bond donor and three hydrogen bond acceptors . It also has three rotatable bonds .科学的研究の応用

Spectroscopic and Diffractometric Characterization

A study by Vogt et al. (2013) explored the polymorphism of a compound closely related to 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid, using spectroscopic and diffractometric techniques. This investigation highlights the challenges in analytical and physical characterization of polymorphic pharmaceutical compounds, offering insights into the detailed structural differences between forms through solid-state nuclear magnetic resonance (SSNMR) and molecular spectroscopic methods (Vogt, Williams, Johnson, & Copley, 2013).

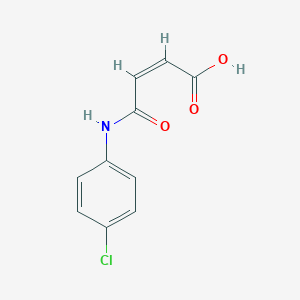

Hydrogen Bonding Studies

Research by Dobbin et al. (1993) on hydrogen bonding in structurally similar compounds provides a foundational understanding of interactions that may also be relevant to 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid. This study synthesizes and examines hydrogen bonding through NMR spectroscopy and X-ray crystallography, contributing to our knowledge of chemical interactions in related molecules (Dobbin, Hider, Rizvi, Maki, & Helm, 1993).

Anti-Inflammatory Activities

Ren et al. (2021) isolated new phenolic compounds from Eucommia ulmoides Oliv. with anti-inflammatory properties. Although not directly related, this research into phenolic compounds and their biological activities could inform potential anti-inflammatory applications of 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid (Ren et al., 2021).

Antimicrobial Activity of Schiff Bases

A comparative study by Radhakrishnan et al. (2020) on the biological activity of Schiff bases derived from an indole group containing compounds revealed remarkable antimicrobial activity. This suggests potential research avenues for the antimicrobial applications of compounds structurally related to 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).

Improved Synthesis Methods

Deng Yong (2010) discussed an improved synthesis method for a compound closely related to 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid, highlighting advancements in synthesis techniques that could be applicable to the compound , offering insights into more efficient production methods (Deng Yong, 2010).

Safety And Hazards

The compound has been associated with hazard statements H315, H319, and H335 . These indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-8(12(13)14)15-11-6-5-9-3-2-4-10(9)7-11/h5-8H,2-4H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLIHMQROANPCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC2=C(CCC2)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30326109 |

Source

|

| Record name | 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid | |

CAS RN |

91496-98-9 |

Source

|

| Record name | 91496-98-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523985 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,3-dihydro-1H-inden-5-yloxy)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。